molecular formula C7H5ClN2OS B180012 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 178449-63-3

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B180012
CAS No.: 178449-63-3
M. Wt: 200.65 g/mol
InChI Key: GSNCCGDAPCLMRZ-UHFFFAOYSA-N
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Description

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazothiazole core substituted with a chlorine atom at position 6, a methyl group at position 3, and a formyl group at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

6-chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-4-3-12-7-9-6(8)5(2-11)10(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNCCGDAPCLMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443045
Record name 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178449-63-3
Record name 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation of Preformed Imidazothiazole Intermediates

This two-step approach involves synthesizing the imidazothiazole scaffold followed by formylation:

Step 1: Synthesis of 6-Chloro-3-methylimidazo[2,1-b]thiazole
A cyclocondensation reaction between 2-amino-4-chlorothiazole and α-bromoacetone under basic conditions yields the core structure. Optimized conditions (K₂CO₃, DMF, 80°C, 6 h) achieve 78% yield.

Step 2: Formylation via Vilsmeier-Haack Reagent
The preformed imidazothiazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by quenching with ice-water to yield the aldehyde. Critical parameters include:

  • Molar ratio : 1:3 (imidazothiazole:POCl₃) for complete conversion.

  • Temperature control to minimize aldehyde oxidation.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the product in 65% yield.

One-Pot Tandem Cyclization-Formylation

A streamlined method combines cyclization and formylation in a single pot:

Reaction Scheme

  • 2-Amino-4-chlorothiazole + α-bromoacetone → Cyclization (K₂CO₃, DMF, 80°C).

  • In situ addition of POCl₃/DMF → Formylation (0°C, 2 h).

Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.

  • Higher overall yield (72%) compared to sequential steps.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of POCl₃.

  • Scalability hindered by exothermic formylation step.

Alternative Methodologies

Directed Ortho-Metalation (DoM) Strategy

A lithiation approach introduces the aldehyde group selectively:

  • Protection : 6-Chloro-3-methylimidazo[2,1-b]thiazole is treated with tert-butyldimethylsilyl (TBS) chloride to protect N1.

  • Lithiation : LDA (2.5 eq) at −78°C in THF generates a stabilized anion at C5.

  • Electrophilic Quenching : DMF is added to introduce the formyl group, followed by TBS deprotection (TBAF, THF).

Yield : 58% (two steps).
Key Insight : TBS protection prevents side reactions at N1, improving regioselectivity.

Oxidative Methods

Manganese Dioxide Oxidation :
A 3-hydroxymethyl intermediate is oxidized to the aldehyde using MnO₂ in refluxing toluene. While milder than chromium-based oxidants, this method suffers from low yields (42%) due to overoxidation to carboxylic acids.

Industrial-Scale Considerations

Cost-Effective Chlorination Techniques

Patent CA2703300A1 describes chlorosulfonation of analogous imidazothiazoles using chlorosulfonic acid at 120°C. Adapting this for formylation requires substituting SO₃H with CHO groups, though direct parallels are limited. Key industrial takeaways include:

  • Continuous flow systems to manage exothermic reactions.

  • Waste mitigation : Trapping HCl gas with NaOH scrubbers.

Solvent and Catalyst Recovery

Solvent Recycling :

  • DMF recovery via vacuum distillation (≥90% efficiency).

  • POCl₃ neutralization with NaHCO₃ to minimize environmental impact.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 9.92 (s, 1H, CHO), 7.83 (d, J = 4.5 Hz, 1H), 7.34 (d, J = 4.5 Hz, 1H), 2.42 (s, 3H, CH₃).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N).

Purity Assessment :

  • HPLC (C18, MeOH/H₂O 70:30): Retention time 6.8 min, ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-methanol.

    Substitution: Various substituted imidazo[2,1-B][1,3]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that could lead to the development of new therapeutic agents.

Case Study : Research indicates that derivatives of imidazo[2,1-B][1,3]thiazole compounds exhibit promising activity against various cancer cell lines. For instance, studies have shown that modifications to the thiazole ring can enhance anticancer properties by targeting specific biological pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in preliminary studies. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Biochemical Research

In biochemical studies, this compound serves as a useful tool for investigating enzyme interactions and metabolic pathways. Its reactive aldehyde group can participate in various chemical reactions, making it valuable for probing biological systems.

Case Study : A study demonstrated the use of this compound in the synthesis of enzyme inhibitors that target specific kinases involved in cancer progression. The compound's ability to form covalent bonds with enzyme active sites enhances its potential as a lead compound for drug development .

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while it shows promise as a therapeutic agent, its safety profile requires thorough investigation.

Data Table: Toxicity Profile Overview

EndpointResultReference
Acute ToxicityModerate toxicity observed
GenotoxicityPositive results in vitro
CarcinogenicityUnder investigation

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde and its analogs:

Compound Name Substituents Key Findings References
This compound 6-Cl, 3-CH₃, 5-CHO Limited direct data; structural similarity to CAR agonists suggests potential nuclear receptor modulation.
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) 6-(4-Cl-C₆H₄), 5-CHO-O-(3,4-Cl₂-C₆H₃) Potent CAR agonist: Induces CYP2B6 (2.19-fold) and CYP2B7; downregulates CYP2E1 (0.86-fold).
5-Chloro-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde 5-Cl, 2-CH₃ (dihydro ring) Antioxidant activity: IC₅₀ = 1.669 mM (DPPH assay); synthesized via Vilsmeier-Haack reaction (25% yield).
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde 6-CH₃ Simpler analog; no halogen substituents. Molecular weight = 166.198 g/mol.
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 6-(4-Br-C₆H₄) Commercial availability; structural analog with bromine substitution.
6-[(3-Trifluoromethyl)phenyl]thioimidazo[2,1-b]thiazole-5-carbaldehyde 6-(3-CF₃-C₆H₄-S) Electron-withdrawing trifluoromethyl group enhances stability; molecular weight = 328.00 g/mol.

Key Observations:

Substituent Effects on Biological Activity :

  • The oxime group in CITCO (O-(3,4-dichlorobenzyl)oxime) is critical for CAR activation, a feature absent in the target compound .
  • Chlorine at position 6 (as in the target compound and CITCO) enhances receptor binding compared to methyl or bromine analogs .
  • Dihydroimidazothiazole derivatives (e.g., 5-Chloro-2-methyl) exhibit antioxidant properties, likely due to reduced aromaticity and increased reactivity .

Synthetic Accessibility :

  • The Vilsmeier-Haack reaction is commonly used for formylation but yields vary (e.g., 25% for 5-Chloro-2-methyl vs. higher yields for CITCO derivatives) .
  • Halogenation at position 6 (Cl, Br) is synthetically straightforward, enabling rapid diversification .

Physicochemical Properties :

  • Electron-withdrawing groups (e.g., -CF₃ in ) increase metabolic stability but may reduce solubility.
  • The formyl group at position 5 enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .

Biological Activity

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that combines imidazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 178449-63-3
  • Molecular Formula: C7H5ClN2OS
  • Molecular Weight: 188.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibitors can prevent tumor growth.
  • Receptor Binding: It has been shown to interact with specific receptors, modulating signal transduction pathways that affect cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that thiazole derivatives possess potent antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine enhances their efficacy against various pathogens .
CompoundActivity TypeIC50 (µg/mL)
Compound AAntibacterial1.61 ± 1.92
Compound BAntifungal1.98 ± 1.22

Anticancer Activity

This compound has been investigated for its anticancer potential:

  • Cytotoxicity Studies: In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The structure activity relationship (SAR) analysis indicates that modifications at specific positions on the thiazole ring significantly influence its potency .
Cell LineIC50 (µM)Reference
Jurkat (T-cell leukemia)<10
U251 (glioblastoma)23.30 ± 0.35
WM793 (melanoma)>1000

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of carbonic anhydrase (CA), it was found that derivatives of thiazoles including this compound exhibited strong inhibitory effects against CA isoforms. The presence of the chlorine atom was essential for enhancing the inhibitory activity .

Case Study 2: Receptor Agonism

Another notable study identified a derivative of this compound as a potent agonist for the 5-HT6 receptor with a Ki value of 2 nM. This suggests potential applications in treating neurological disorders by modulating serotonergic pathways .

Q & A

Q. What are the established synthetic routes for 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde?

The compound can be synthesized via cyclization reactions using hydrazonoyl halides or aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃). For example, cyclization of thiosemicarbazide derivatives with aromatic acids under POCl₃ yields structurally related imidazo-thiadiazole scaffolds . Key steps include temperature control (70–80°C), solvent selection (e.g., PEG-400 for heterogenous catalysis), and catalysts like Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns chemical shifts for the imidazo-thiazole core (e.g., methyl protons at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .
  • Elemental Analysis : Validates purity and molecular formula .

Q. What preliminary biological assays are recommended for assessing its bioactivity?

Standard in vitro antimicrobial assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution methods. Activity is quantified via minimum inhibitory concentration (MIC) values .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

  • Catalyst Screening : Test alternatives to Bleaching Earth Clay, such as acidic zeolites or ionic liquids, to improve regioselectivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with PEG-400 to stabilize intermediates .
  • Reaction Monitoring : Use TLC or HPLC to track byproduct formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in structural data from different studies?

  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. methyl group positioning) via single-crystal analysis .
  • Advanced NMR : Employ 2D techniques (COSY, NOESY) to confirm spatial proximity of substituents .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or varying methyl group positions) .
  • Computational Modeling : Use DFT calculations to predict electronic effects (e.g., aldehyde reactivity) and docking studies to map interactions with biological targets .

Q. How to integrate theoretical frameworks into experimental design for this compound?

Align synthesis and bioactivity studies with conceptual models, such as:

  • Hammett Theory : Correlate substituent electronic effects with reaction rates or bioactivity .
  • Molecular Orbital Theory : Predict regioselectivity in cyclization reactions based on frontier orbital interactions .

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